molecular formula C10H19NO4 B3011163 tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate CAS No. 1801627-57-5

tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate

Cat. No.: B3011163
CAS No.: 1801627-57-5
M. Wt: 217.265
InChI Key: SYDRTOIJBNFWGE-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.265. The purity is usually 95%.
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Scientific Research Applications

1. Intermediate in Synthesis

The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated in the synthesis of a protected β-d-2-deoxyribosylamine. The relative substitution of the cyclopentane ring in this intermediate aligns with that in β-2-deoxyribosylamine, indicating its crucial role in nucleotide analog synthesis (Ober, Marsch, Harms, & Carell, 2004).

2. Synthesis of Natural Product Analogs

This compound is used in synthesizing intermediates of natural products like jaspine B, which possesses cytotoxic activity against human carcinoma cell lines. The synthesis process involves multiple steps, including esterification and reduction, starting from L-Serine, emphasizing its versatility in complex organic syntheses (Tang et al., 2014).

3. Structural Component in Crystallography

The compound forms part of the structure in isomorphous crystal structures, like chlorodiacetylene and iododiacetylene derivatives. It plays a role in forming bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds, which are significant in understanding molecular interactions and crystal engineering (Baillargeon et al., 2017).

4. Insecticide Synthesis

This compound is transformed into spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. The key step in these syntheses is a cocyclization of a protected amino compound, showcasing the chemical's utility in developing insecticide derivatives (Brackmann et al., 2005).

5. Role in Amination Reactions

The compound is utilized in photoredox-catalyzed amination reactions, establishing new pathways for assembling a range of amino compounds. Its role in such reactions underscores its importance in novel organic synthesis techniques (Wang et al., 2022).

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-2-(hydroxymethyl)oxolan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDRTOIJBNFWGE-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCO[C@@H]1CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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